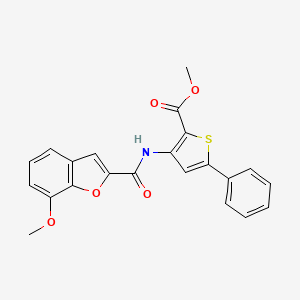

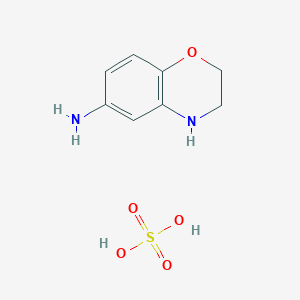

![molecular formula C14H12ClN5S2 B2865306 [(E)-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amino]thiourea CAS No. 866131-50-2](/img/structure/B2865306.png)

[(E)-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amino]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you’re asking about, “[(E)-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amino]thiourea”, is a complex organic molecule. It contains a thiourea group, which is a functional group with the formula S=C(NR2)2 . Thioureas are known to be used in various applications, including organocatalysis .

Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions. For example, they can act as organocatalysts in various transformations . They can also undergo reactions with amines and carbon disulfide to form symmetrical and unsymmetrical substituted thiourea derivatives . The specific reactions that your compound can participate in would depend on its exact structure and the conditions of the reaction.Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of novel thiourea derivatives, including compounds similar to "[(E)-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amino]thiourea," have been extensively studied. For instance, a series of novel substituted-(6H-thiazolo[4,5-e]indol-2-yl)-amines and substituted benzylidene-(1H-indol-4-yl)-amines were synthesized from 4-nitro-1H-indole as a starting compound, demonstrating the structural versatility and synthetic interest in thiourea derivatives for their potential biological applications (Mekala, Reddy Yata, & Talagadadivi, 2014).

Antibacterial and Antifungal Activities

Thiourea compounds, including structures analogous to the specified chemical, have been evaluated for their antibacterial and antifungal activities. Novel N,N′-disubstituted thiourea, 2-amino thiazole, and imidazole-2-thione derivatives showed significant antibacterial activity against various strains, including Gram-positive and negative bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Kalhor, Salehifar, & Nikokar, 2014).

Antioxidant Activity

Benzothiazoles and thioureas, related to the compound , have demonstrated the ability to inactivate reactive chemical species through their antioxidant activity. This capability suggests that compounds like "this compound" might possess valuable antioxidant properties, useful in mitigating oxidative stress-related damage in biological systems (Cabrera-Pérez et al., 2016).

Dyeing Performance

Thiadiazole derivatives, structurally related to the chemical of interest, have been synthesized and assessed for their dyeing performance on fabrics, indicating the potential use of such compounds in the textile industry for the development of new dyes with specific properties (Malik, Patel, Tailor, & Patel, 2018).

Mécanisme D'action

Target of Action

Thiourea derivatives, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets . For instance, they have been reported to exhibit antibacterial activity, suggesting potential interaction with bacterial enzymes or proteins .

Mode of Action

For instance, some thiourea derivatives have been proposed to operate via a double H-bonding mechanism or Brønsted acid/base catalysis . They can also activate molecules in different ways, potentially affecting biochemical pathways and enzymes .

Biochemical Pathways

Compounds containing a thiazole ring, a structural feature of this molecule, can activate or inhibit biochemical pathways and enzymes when they enter physiological systems .

Pharmacokinetics

It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Thiourea derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .

Analyse Biochimique

Biochemical Properties

It is known that thiourea derivatives can successfully catalyze a diverse variety of highly enantioselective transformations providing a wide range of versatile organic compounds . The catalytic activity and selectivity of new chiral catalysts were improved by adjusting the aperture of the MOF cavities .

Cellular Effects

It is known that thiourea derivatives have shown potential in attenuating the effects of salinity on growth, yield, and some biochemical compositions of plants .

Molecular Mechanism

It is known that thiourea derivatives can successfully catalyze a diverse variety of highly enantioselective transformations . The catalytic activity and selectivity of new chiral catalysts were improved by adjusting the aperture of the MOF cavities .

Temporal Effects in Laboratory Settings

It is known that thiourea derivatives have shown potential in attenuating the effects of salinity on growth, yield, and some biochemical compositions of plants .

Dosage Effects in Animal Models

It is known that thiourea derivatives have shown potential in attenuating the effects of salinity on growth, yield, and some biochemical compositions of plants .

Metabolic Pathways

It is known that thiourea derivatives have shown potential in attenuating the effects of salinity on growth, yield, and some biochemical compositions of plants .

Transport and Distribution

It is known that synthetic crown ether-thiourea conjugates can transport both Na+ and Cl− across lipid bilayers with relatively high transport activity .

Subcellular Localization

It is known that accurate prediction of subcellular locations of viral proteins plays a critical role in comprehending their functions .

Propriétés

IUPAC Name |

[(E)-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5S2/c15-13-17-6-10(22-13)8-20-7-9(5-18-19-14(16)21)11-3-1-2-4-12(11)20/h1-7H,8H2,(H3,16,19,21)/b18-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHGUJMNRAGOTE-BLLMUTORSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CN=C(S3)Cl)C=NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CN=C(S3)Cl)/C=N/NC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

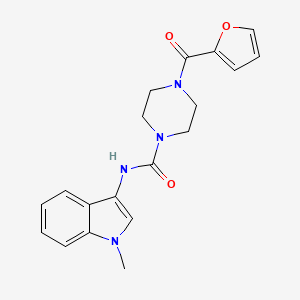

![Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2865224.png)

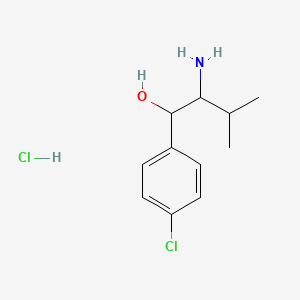

![N-[(3S,4R)-1-(2-Chloroacetyl)-4-phenylpyrrolidin-3-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2865226.png)

![6,8-dibromo-11H-indeno[1,2-b]quinoline](/img/structure/B2865228.png)

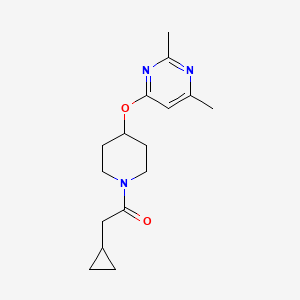

![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-4-one](/img/structure/B2865233.png)

![3-(2-pyridylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2865234.png)

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2865235.png)

![N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2865238.png)